![molecular formula C14H18BBrO3 B2944471 5-Bromobenzofuran-7-boronic acid, pinacol ester CAS No. 2096333-86-5](/img/structure/B2944471.png)
5-Bromobenzofuran-7-boronic acid, pinacol ester
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Overview
Description
5-Bromobenzofuran-7-boronic acid, pinacol ester is a type of boronate ester . Boronate esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Pinacol boronic esters are synthesized using various borylation approaches . Protodeboronation of these esters is not well developed, but there are protocols available on the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular formula of 5-Bromobenzofuran-7-boronic acid, pinacol ester is C12H15BN2O3 . The InChI Key is MQXANAGMQAYTMV-UHFFFAOYSA-N .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they can be used in catalytic protodeboronation utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Synthesis and Analytical Challenges
Pinacolboronate esters, including variants like 5-Bromobenzofuran-7-boronic acid, pinacol ester, are pivotal in Suzuki coupling reactions, crucial for constructing complex molecules. Their analytical assessment poses challenges due to rapid hydrolysis, necessitating unconventional approaches for stabilization and analysis. Strategies include using non-aqueous, aprotic diluents and basic mobile phases for reversed-phase separation, underscoring the intricate handling required for such reactive compounds (Zhong et al., 2012).
Suzuki Coupling and Cross-Coupling Applications
The versatility of pinacolboronate esters extends to various synthesis applications, from facilitating Suzuki coupling for constructing ω-(4-bromophenyl)alkanoic acids to generating nonracemic allylic boronates with high enantioselectivity. Such applications highlight their importance in synthesizing structurally diverse and complex organic molecules, demonstrating their broad utility in modern synthetic chemistry (Zaidlewicz & Wolan, 2002); (Potter et al., 2014).
Microwave-Assisted Synthesis
5-Bromobenzofuran-7-boronic acid, pinacol ester's utility is also exemplified in microwave-assisted synthesis processes, enabling rapid and efficient construction of compound libraries. This approach emphasizes the compound's robustness and versatility as a building block in complex reaction conditions, facilitating the synthesis of diverse organic compounds with high efficiency (Dimauro & Kennedy, 2007).
Catalytic Applications
Moreover, pinacolboronate esters are involved in catalytic processes, such as palladium-catalyzed cyanomethylation of aryl halides, showcasing their role in developing novel synthetic methodologies. These processes enable the efficient creation of complex molecules, highlighting the compounds' significance in catalysis and synthetic organic chemistry (Velcicky et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLAOSMXAGBQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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